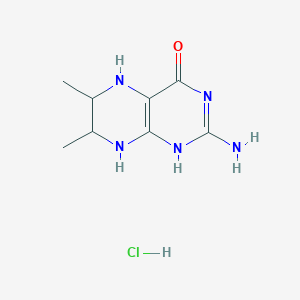

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride

Übersicht

Beschreibung

Chemical Name: 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride CAS No.: 945-43-7 Molecular Formula: C₈H₁₃N₅O·HCl Molecular Weight: 231.683 g/mol Physical Properties:

- Melting Point: 244–247°C (decomposition)

- Boiling Point: 349°C at 760 mmHg

- Solubility: Sparingly soluble in water; stable under -20°C storage conditions .

This pteridine derivative is characterized by a partially saturated bicyclic ring system with methyl substituents at positions 6 and 5. It is utilized in biochemical studies, particularly in enzyme inhibition assays and as a precursor for folate analogs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6,7-Dimethyltetrahydro-pterinhydrochlorid beinhaltet typischerweise die Reduktion einer Vorläuferverbindung, wie z. B. 6,7-Dimethylpterin, gefolgt von der Zugabe von Salzsäure, um das Hydrochloridsalz zu bilden . Die Reaktionsbedingungen umfassen oft die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid, und die Reaktion wird in einer inerten Atmosphäre durchgeführt, um Oxidation zu vermeiden .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 6,7-Dimethyltetrahydro-pterinhydrochlorid ähneln der Laborsynthese, werden aber auf größere Mengen skaliert. Der Prozess beinhaltet die gleichen Reduktions- und Hydrochloridbildungsschritte, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6,7-Dimethyltetrahydro-pterinhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Pterinderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in ihre Tetrahydroform zurückverwandeln.

Substitution: Substitutionsreaktionen können an den Amino- oder Methylgruppen auftreten.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Pterinderivate, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

6,7-Dimethyltetrahydro-pterinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

6,7-Dimethyltetrahydro-pterinhydrochlorid übt seine Wirkung durch Hemmung der GTP-Cyclohydrolase I aus, einem Enzym, das den ersten Schritt in der Biosynthese von Tetrahydrobiopterin katalysiert . Diese Hemmung stört die Produktion von Tetrahydrobiopterin, das ein Cofaktor für mehrere wichtige Enzyme ist, darunter Phenylalaninhydroxylase, Tyrosinhydroxylase und Tryptophanhydroxylase . Durch die Hemmung dieser Enzyme kann die Verbindung verschiedene Stoffwechselwege und biologische Prozesse beeinflussen .

Wirkmechanismus

6,7-Dimethyltetrahydropterin hydrochloride exerts its effects by inhibiting GTP cyclohydrolase I, an enzyme that catalyzes the first step in the biosynthesis of tetrahydrobiopterin . This inhibition disrupts the production of tetrahydrobiopterin, which is a cofactor for several important enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . By inhibiting these enzymes, the compound can affect various metabolic pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydropteridin-4-ol Hydrochloride (CAS 31969-10-5)

Molecular Formula : C₇H₁₂N₅O₂·HCl

Key Differences :

- Substitution: A hydroxymethyl group replaces the methyl group at position 6.

- This modification is critical in designing folate analogs with improved bioavailability .

| Property | Target Compound | 6-Hydroxymethyl Analog |

|---|---|---|

| Molecular Weight | 231.68 g/mol | 233.66 g/mol |

| Key Substituents | 6,7-dimethyl | 6-hydroxymethyl |

| Potential Applications | Enzyme studies | Drug delivery systems |

2-Amino-6,7-dimethyl-3,4,5,6,7,8-hexahydropteridin-4-one Hydrochloride (Ref: 10-F611149)

Molecular Formula : C₈H₁₄N₅O·HCl (exact structure varies)

Key Differences :

- Ring Saturation : The hexahydro structure (six-membered saturated ring) increases conformational rigidity compared to the tetrahydropteridin core.

- Functional Group : A ketone replaces the hydroxyl group at position 4, altering hydrogen-bonding capacity and redox activity. This compound may serve as a stabilized intermediate in synthetic pathways .

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 62458-96-2)

Molecular Formula : C₁₄H₁₅N₃O

Key Differences :

- Core Structure: A pyrido-pyrimidinone scaffold replaces the pteridine system.

- Substituents : A benzyl group at position 7 introduces aromaticity, enhancing π-π stacking interactions. This structural feature is advantageous in kinase inhibitor design .

| Property | Target Compound | Pyrido-Pyrimidinone Analog |

|---|---|---|

| Core Heterocycle | Pteridine | Pyrido-pyrimidinone |

| Key Functional Group | Hydroxyl | Ketone |

| Applications | Folate analogs | Kinase inhibitors |

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS 26493-11-8)

Molecular Formula : C₆H₇N₃OS

Key Differences :

- Heteroatom Inclusion : A thiazole ring replaces one of the pteridine nitrogens, altering electronic properties and metal-binding capacity.

- Bioactivity : The thiazole moiety is associated with antimicrobial and antiviral activity, diverging from the folate-related applications of the target compound .

Data Tables

Table 1. Physical and Structural Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 945-43-7 (Target) | C₈H₁₃N₅O·HCl | 231.68 | 244–247 (dec.) | 6,7-dimethyl, hydroxyl |

| 31969-10-5 (Hydroxymethyl) | C₇H₁₂N₅O₂·HCl | 233.66 | Not reported | 6-hydroxymethyl, hydroxyl |

| 62458-96-2 (Benzyl analog) | C₁₄H₁₅N₃O | 241.29 | Not reported | 7-benzyl, ketone |

Biologische Aktivität

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride (commonly referred to as DMPH4) is a synthetic compound that serves as a reduced pterin cofactor. It plays a crucial role in various biological processes, particularly in the metabolism of amino acids and neurotransmitters. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H14ClN5O

- Molecular Weight : 231.68 g/mol

- CAS Number : 945-43-7

DMPH4 primarily functions as an inhibitor of GTP cyclohydrolase I (GCH1), the enzyme responsible for the first step in the biosynthesis of tetrahydrobiopterin (BH4). By inhibiting GCH1, DMPH4 reduces the production of BH4, thereby influencing pathways related to nitric oxide synthesis and neurotransmitter metabolism.

Biological Activity

The biological activities of DMPH4 can be summarized as follows:

- Nitric Oxide Synthesis : DMPH4 acts as a synthetic reduced pterin cofactor for nitric oxide synthase (NOS), which is essential for the production of nitric oxide (NO). This has implications for cardiovascular health and neuroprotection.

- Enzyme Inhibition : Research indicates that DMPH4 can inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to affect phenylalanine hydroxylase activity, which is critical in phenylalanine metabolism .

- Neurotransmitter Regulation : The compound influences levels of neurotransmitters such as dopamine and serotonin by modulating the activity of enzymes involved in their synthesis .

Table 1: Summary of Biological Activities

Case Study: Effects on Phenylalanine Hydroxylase

A study conducted on the interaction between DMPH4 and phenylalanine hydroxylase from Chromobacterium violaceum demonstrated that DMPH4 could effectively mimic the natural cofactor, leading to altered enzyme kinetics. The study utilized multifrequency electron spin resonance (ESR) spectroscopy to analyze these interactions, revealing significant insights into how DMPH4 impacts enzyme activity and stability .

Case Study: Neuroprotective Effects

In another investigation, the neuroprotective effects of DMPH4 were assessed in models of oxidative stress. The results indicated that DMPH4 administration led to reduced neuronal damage and improved survival rates in neuronal cultures exposed to oxidative agents. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a critical role .

Q & A

Basic Question: What are the established synthetic routes for this compound, and what are their key optimization parameters?

Answer:

Synthesis of tetrahydropteridin derivatives typically involves cyclization reactions of diaminopyrimidine precursors with ketones or aldehydes under reductive conditions. Key optimization parameters include:

- Reaction pH : Acidic conditions (e.g., HCl) stabilize intermediates and prevent side reactions .

- Catalysts : Use of transition metals (e.g., Pd/C) for hydrogenation steps to ensure regioselectivity.

- Temperature : Controlled heating (60–80°C) to balance reaction rate and decomposition risks.

- Solvents : Polar aprotic solvents (e.g., DMF or 1,4-dioxane) enhance solubility of intermediates .

Table 1: Example Synthetic Parameters for Related Heterocycles

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | HCl, 70°C, 12 h | 68–75 | |

| Reduction | H₂, Pd/C, EtOH | 85–90 |

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Methodological characterization involves:

- HPLC-UV/Vis : Use pharmacopeial reference standards (e.g., EP/JP monographs) with C18 columns and acidic mobile phases (0.1% TFA) to assess purity (>98%) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm tautomeric forms and methyl group positions (δ 2.1–2.5 ppm for dimethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₆ClN₅O).

- Elemental Analysis : CHN analysis to validate stoichiometry (deviation <0.4%) .

Advanced Question: How can conflicting data regarding the compound’s stability under different pH conditions be resolved?

Answer:

To address discrepancies:

Controlled Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC at 254 nm .

Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify pH-sensitive regions.

Stability-Indicating Assays : Use diode-array detection (DAD) to distinguish degradation products from the parent compound .

Key Finding : Hydrochloride salts are typically stable at pH 4–6 but hydrolyze in alkaline conditions (>pH 9) .

Advanced Question: What strategies are recommended for identifying and quantifying degradation products or synthetic impurities?

Answer:

- Impurity Profiling : Spike samples with EP-certified impurities (e.g., diaminopteridin derivatives) and use gradient HPLC for separation .

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to simulate degradation pathways.

- LC-MS/MS : Fragment unknown peaks to propose structural identities (e.g., demethylation or ring-opening products) .

Table 2: Common Impurities in Related Compounds

| Impurity ID | Structure | Source |

|---|---|---|

| Imp. A(EP) | (2,4-Diaminopteridin-6-yl)methanol HCl | Side reaction during methylation |

| Imp. B(EP) | 4-Aminofolic acid | Oxidative byproduct |

Basic Question: What are the critical storage conditions to maintain the compound’s stability over long-term studies?

Answer:

- Temperature : Store at 2–8°C in amber glass vials to prevent photolysis .

- Humidity : Use desiccants (silica gel) to maintain <30% relative humidity.

- Container : Sealed under nitrogen to avoid oxidation. Refer to ICH Q7 guidelines for GMP-compliant storage .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic assays?

Answer:

- Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric assays (UV-Vis at 340 nm for NADPH oxidation) .

- Molecular Docking : Use X-ray crystallography data (if available) to model binding interactions with active sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Basic Question: What spectroscopic techniques are most effective for confirming the compound’s tautomeric forms in solution?

Answer:

- ¹H NMR in DMSO-d₆ : Detect exchangeable protons (NH) at δ 10–12 ppm and monitor splitting patterns for tautomer equilibrium .

- UV-Vis Spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to identify dominant tautomers.

Advanced Question: How should researchers address discrepancies in reported solubility data across different solvent systems?

Answer:

- Standardized Protocols : Use shake-flask method with equilibration (24 h, 25°C) and filtration (0.22 μm nylon membrane).

- HPLC Quantification : Avoid gravimetric errors by measuring supernatant concentration post-saturation .

- Co-solvency Studies : Apply Yalkowsky’s equation to predict solubility in mixed solvents (e.g., PEG-400/water) .

Eigenschaften

IUPAC Name |

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHYTRGUZVYCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

611-54-1 (Parent) | |

| Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50915478 | |

| Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-43-7 | |

| Record name | 4(3H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 945-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.